molecular formula C8H5Cl3O2 B182999 (2,4-Dichlorophenoxy)acetyl chloride CAS No. 774-74-3

(2,4-Dichlorophenoxy)acetyl chloride

Cat. No.: B182999
CAS No.: 774-74-3
M. Wt: 239.5 g/mol
InChI Key: FUJSJWRORKKPAI-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenoxy)acetyl chloride: is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of (2,4-dichlorophenoxy)acetic acid and is used as an intermediate in the synthesis of various chemical compounds, including herbicides and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of (2,4-Dichlorophenoxy)acetyl chloride is the c-Met kinase . c-Met is a receptor tyrosine kinase identified in a human osteosarcoma cell line . It is a cell surface receptor for the hepatocyte growth factor (HGF), which is involved in the epithelial–mesenchymal transition (EMT) .

Mode of Action

The compound interacts with its target, c-Met, by binding to Met1160 from the hinge region . This binding leads to receptor dimerization that causes autophosphorylation of the kinase domain, leading to recruitment of other adapter proteins and activation of several signaling pathways .

Biochemical Pathways

The activated signaling pathways are involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers . c-Met overexpression, gene amplification, and mutations are also observed in different cancers .

Pharmacokinetics

It’s known that the compound is synthesized by heating 2,4-dichlorophenoxy acetic acid with phosphorous pentachloride .

Result of Action

The compound has shown moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . Many compounds were inactive against the HT-29 cell line . Some selected compounds were tested against c-Met kinase using the ADP Glo TM assay and were found to possess IC 50 <10 µM indicating good activity . Compound 6f was identified as a promising compound and evaluated further for its antiproliferative and antimigratory properties on MCF-7 and A549 cell lines using colony formation and wound healing assays, respectively .

Action Environment

It’s known that the compound is solid at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenoxy)acetyl chloride can be synthesized by reacting (2,4-dichlorophenoxy)acetic acid with phosphorus pentachloride. The reaction is typically carried out by heating the mixture for about 45 minutes . Another method involves refluxing this compound with 3′-aminoacetophenone in acetone using pyridine as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It can hydrolyze to form (2,4-dichlorophenoxy)acetic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, which react with this compound to form amides and esters, respectively.

    Hydrolysis Conditions: Typically involves water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    (2,4-Dichlorophenoxy)acetic acid: Formed by hydrolysis.

Comparison with Similar Compounds

Uniqueness: (2,4-Dichlorophenoxy)acetyl chloride is unique due to its reactivity and versatility as an intermediate in the synthesis of various chemical compounds. Its ability to form a wide range of substituted products makes it valuable in both research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJSJWRORKKPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967553
Record name (2,4-Dichlorophenoxy)acetyl chloride
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Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-74-3, 53056-20-5
Record name 2-(2,4-Dichlorophenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenoxy)acetyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Dichlorophenoxy)acetyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dichlorophenoxy)acetyl chloride
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Synthesis routes and methods

Procedure details

46 ml of thionyl chloride were added over 30 minutes to a solution of 130 g of 2,4-dichlorophenoxy-acetic acid in 150 ml of benzene, and the mixture was refluxed for one hour. The solvent and the excess thionyl chloride were eliminated under reduced pressure and the residue was distilled under 0.1 mm of mercury to obtain 91.4 g of the sought product with a boiling point of 120° C. at 0.1 mm of mercury.
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between (2,4-Dichlorophenoxy)acetyl chloride and 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione?

A1: This reaction yielded a new compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione (2a). [] This compound is interesting because it crystallized as an ethyl acetate solvate (compound 2) when a mixture of petroleum ether and ethyl acetate was used as the crystallization solvent. [] This highlights the influence of reaction conditions on product formation and crystal structure.

Q2: How was the structure of the synthesized compound characterized?

A2: Researchers employed various techniques to confirm the structure of compound 2, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and single-crystal X-ray diffraction. [] The X-ray diffraction study provided detailed information about the crystal structure, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. []

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